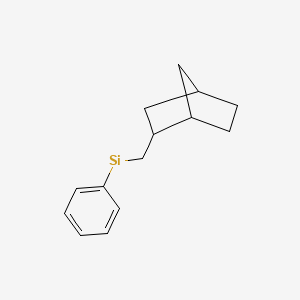

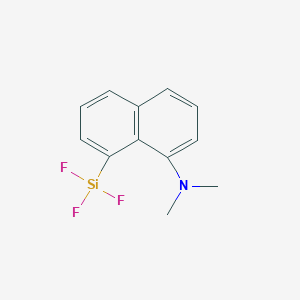

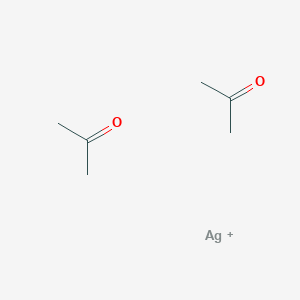

CID 78061101

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CID 78061101 is a useful research compound. Its molecular formula is C14H18Si and its molecular weight is 214.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for chemical compounds typically involve a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and its intended use. Common synthetic routes include:

Direct Synthesis: Combining reactants under controlled conditions to form the desired compound.

Catalytic Reactions: Using catalysts to facilitate the formation of the compound.

Multi-step Synthesis: Involving several intermediate steps to achieve the final product.

Industrial Production Methods

Industrial production methods for chemical compounds often involve large-scale processes that ensure high yield and purity. These methods may include:

Batch Processing: Producing the compound in discrete batches.

Continuous Processing: Continuously producing the compound in a streamlined process.

Biotechnological Methods: Using biological systems, such as microorganisms, to produce the compound.

Chemical Reactions Analysis

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

Oxidation: The compound loses electrons and increases its oxidation state.

Reduction: The compound gains electrons and decreases its oxidation state.

Substitution: One functional group in the compound is replaced by another.

Addition: New atoms or groups are added to the compound without breaking any bonds.

Common Reagents and Conditions

The reactions of chemical compounds often require specific reagents and conditions, such as:

Oxidizing Agents: Substances that facilitate oxidation reactions (e.g., potassium permanganate).

Reducing Agents: Substances that facilitate reduction reactions (e.g., sodium borohydride).

Catalysts: Substances that increase the rate of a reaction without being consumed (e.g., palladium on carbon).

Solvents: Liquids that dissolve reactants and facilitate reactions (e.g., ethanol, water).

Major Products Formed

The major products formed from chemical reactions depend on the specific reactants and conditions used. For example:

Oxidation of Alcohols: Produces aldehydes or ketones.

Reduction of Ketones: Produces secondary alcohols.

Substitution Reactions: Produces new compounds with different functional groups.

Scientific Research Applications

Chemical compounds, including those like CID 78061101, have a wide range of scientific research applications:

Chemistry: Used as reagents, catalysts, or intermediates in various chemical reactions.

Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.

Medicine: Investigated for their potential therapeutic effects, such as drug development.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This can include:

Binding to Receptors: Interacting with specific receptors on cells to trigger a response.

Enzyme Inhibition: Blocking the activity of enzymes to alter metabolic pathways.

Signal Transduction: Modulating signaling pathways within cells to influence cellular functions.

Comparison with Similar Compounds

Chemical compounds can be compared with similar compounds to highlight their uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or applications. For example:

Structural Analogues: Compounds with similar structures but different functional groups.

Functional Analogues: Compounds with similar functions but different structures.

Unfortunately, specific details about similar compounds to CID 78061101 are not available from the search results. general methods for comparing compounds include analyzing their chemical structures, reactivity, and applications.

Conclusion

While specific information about this compound is limited, this article provides a general overview of the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds for chemical substances. Understanding these aspects is crucial for advancing research and development in various scientific fields.

Properties

Molecular Formula |

C14H18Si |

|---|---|

Molecular Weight |

214.38 g/mol |

InChI |

InChI=1S/C14H18Si/c1-2-4-14(5-3-1)15-10-13-9-11-6-7-12(13)8-11/h1-5,11-13H,6-10H2 |

InChI Key |

UWZHPPCLCJIPMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1CC2C[Si]C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)

![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)